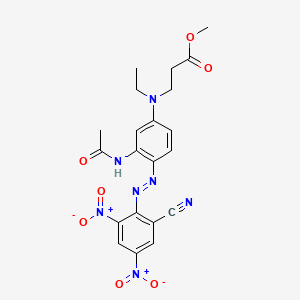
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring, a hexanoic acid chain, and a benzodioxole moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- involves several steps:
Formation of the Piperazine Ring: The piperazine ring is typically synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Hexanoic Acid Chain: The hexanoic acid chain is introduced via acylation reactions, often using hexanoyl chloride in the presence of a base such as pyridine.
Incorporation of the Benzodioxole Moiety: The benzodioxole group is added through a Friedel-Crafts acylation reaction, using benzodioxole and an acyl chloride derivative.
Final Assembly and Purification: The final compound is assembled through condensation reactions, followed by purification using recrystallization or chromatography techniques.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, introducing various functional groups such as alkyl or aryl groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, such as neurotransmitter receptors and enzymes.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to neurotransmitter receptors, such as serotonin or dopamine receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- can be compared with similar compounds:
Similar Compounds: Compounds such as 1-(1,3-benzodioxol-5-yl)piperazine and 4-(3,4-methylenedioxyphenyl)piperazine share structural similarities.
Uniqueness: The presence of the hexanoic acid chain and the specific substitution pattern on the piperazine ring make this compound unique, potentially offering distinct pharmacological properties and applications.
Propriétés
Numéro CAS |
97167-16-3 |
|---|---|
Formule moléculaire |
C20H27ClN2O5 |
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
6-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C20H26N2O5.ClH/c23-19(8-6-16-5-7-17-18(14-16)27-15-26-17)22-12-10-21(11-13-22)9-3-1-2-4-20(24)25;/h5-8,14H,1-4,9-13,15H2,(H,24,25);1H/b8-6+; |
Clé InChI |
SLUBQDQFHALYES-WVLIHFOGSA-N |
SMILES isomérique |
C1CN(CCN1CCCCCC(=O)O)C(=O)/C=C/C2=CC3=C(C=C2)OCO3.Cl |
SMILES canonique |
C1CN(CCN1CCCCCC(=O)O)C(=O)C=CC2=CC3=C(C=C2)OCO3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


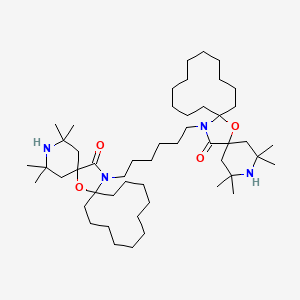
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)
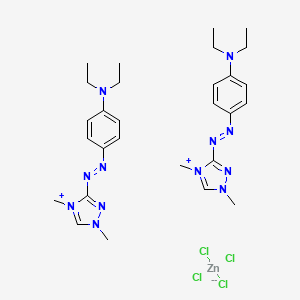



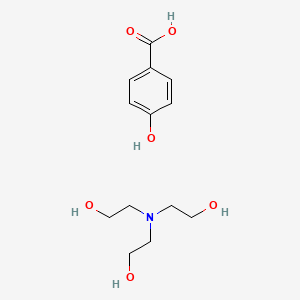
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
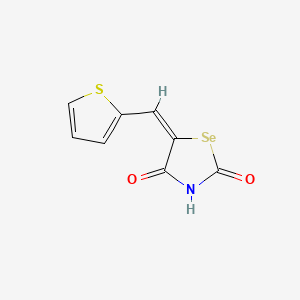
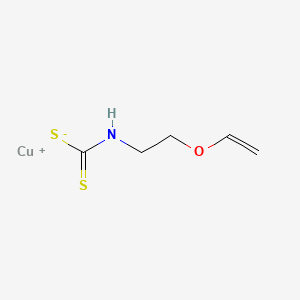
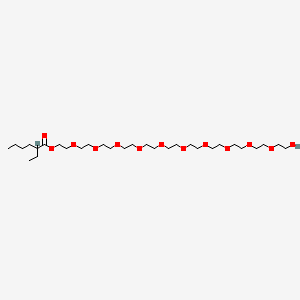

![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
